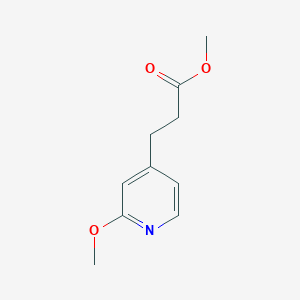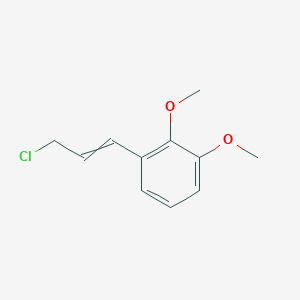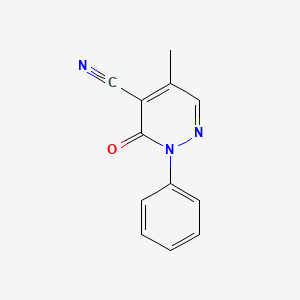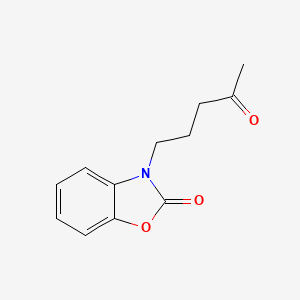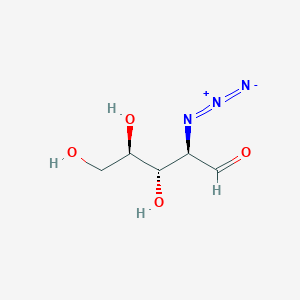
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is a modified sugar molecule where the hydroxyl group at the second carbon of the ribose sugar is replaced by an azido group (N₃)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal typically involves the conversion of 2-amino-2-deoxyribose to the azido derivative. One common method is the diazotransfer reaction, where 2-amino-2-deoxyribose is treated with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). This reaction is carried out under mild conditions and results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the diazotransfer reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Oxidation Reactions: The sugar moiety can undergo oxidation reactions, although the azido group itself is relatively stable under oxidative conditions.
Common Reagents and Conditions
Staudinger Ligation: Uses triphenylphosphine to convert the azido group to an amine.
CuAAC: Requires a copper(I) catalyst and an alkyne to form a triazole ring.
Reduction: Typically involves triphenylphosphine or other reducing agents.
Major Products
Amine Derivatives: Formed by reduction of the azido group.
Triazole Derivatives: Formed by CuAAC reactions.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal has several applications in scientific research:
Chemical Biology: Used for site-specific labeling and functionalization of biomolecules, particularly in RNA research.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of nucleoside analogs with antiviral and anticancer properties.
Diagnostics and Forensics: Utilized in the development of diagnostic tools and forensic analysis techniques.
Genetic Analysis and Sequencing: Employed in methods for probing RNA structure, dynamics, and localization.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal primarily involves its incorporation into nucleic acids or its use as a chemical probe. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool for studying molecular interactions and pathways in living cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-2-deoxyuridine: Another azido-modified nucleoside with antiviral properties.
2-Azido-2-deoxycytidine: Known for its anticancer activity.
2-Azido-2-deoxyinosinic Acid: Used in the synthesis of polynucleotides.
Uniqueness
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is unique due to its specific modification at the second carbon of the ribose sugar, which allows for versatile chemical reactions and applications in various fields of research. Its stability and compatibility with other chemical modifications make it a valuable tool for biochemical studies and therapeutic development.
Eigenschaften
Molekularformel |
C5H9N3O4 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-3(1-9)5(12)4(11)2-10/h1,3-5,10-12H,2H2/t3-,4+,5-/m0/s1 |
InChI-Schlüssel |
YLFZKNUYIHVADE-LMVFSUKVSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C=O)N=[N+]=[N-])O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)N=[N+]=[N-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzo[1,3]dioxol-5-yl-piperdin-4-ylamine](/img/structure/B8427472.png)
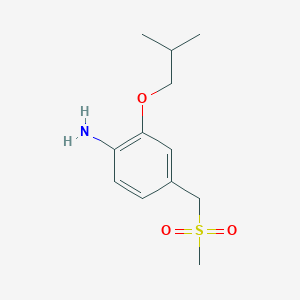
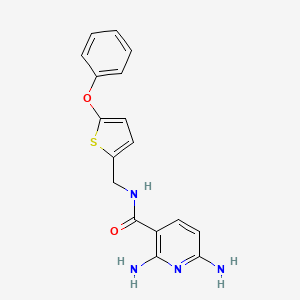
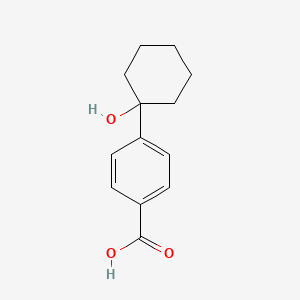
![7-amino-6,7-dihydro [5H] benzocycloheptene](/img/structure/B8427499.png)
![5-Methoxy-3-(methylthio)benzo[b]thiophene-2-carboxamide](/img/structure/B8427500.png)

